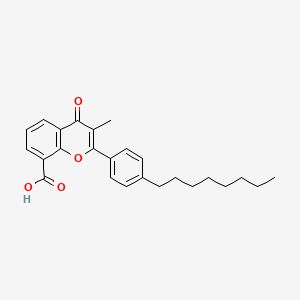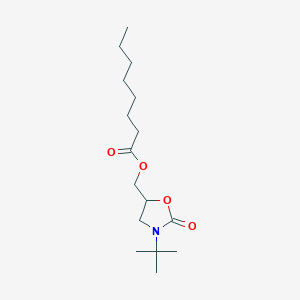
(3S)-3-amino-1-dodecanoylazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-1-dodecanoylazepan-2-one is a synthetic organic compound with a unique structure that combines an azepane ring with an amino group and a dodecanoyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1-dodecanoylazepan-2-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic intermediate.
Introduction of the Dodecanoyl Group: The dodecanoyl group can be introduced through an acylation reaction using dodecanoyl chloride in the presence of a base, such as triethylamine.
Amination: The amino group can be introduced through a reductive amination reaction, where an appropriate amine is reacted with a carbonyl compound in the presence of a reducing agent, such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(3S)-3-amino-1-dodecanoylazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the azepane ring to a more saturated structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or alkane functionalities.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
科学的研究の応用
(3S)-3-amino-1-dodecanoylazepan-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and infections.
Materials Science: It can be incorporated into polymers and materials with specific properties, such as enhanced mechanical strength or biocompatibility.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used in the development of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of (3S)-3-amino-1-dodecanoylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, modulating their activity.
Membrane Interaction: The dodecanoyl side chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Signal Transduction Pathways: The compound may influence signal transduction pathways by interacting with key proteins involved in cellular signaling.
類似化合物との比較
Similar Compounds
(3S)-3-amino-1-cyclopentanol: A compound with a similar azepane ring but a different side chain.
(3S)-3-amino-1-dodecanoylpiperidine: A compound with a piperidine ring instead of an azepane ring.
Uniqueness
(3S)-3-amino-1-dodecanoylazepan-2-one is unique due to its specific combination of an azepane ring, an amino group, and a dodecanoyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
90264-75-8 |
|---|---|
分子式 |
C18H34N2O2 |
分子量 |
310.5 g/mol |
IUPAC名 |
(3S)-3-amino-1-dodecanoylazepan-2-one |
InChI |
InChI=1S/C18H34N2O2/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(20)22/h16H,2-15,19H2,1H3/t16-/m0/s1 |
InChIキー |
AMVXNSMHFXSKID-INIZCTEOSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)N1CCCC[C@@H](C1=O)N |
正規SMILES |
CCCCCCCCCCCC(=O)N1CCCCC(C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


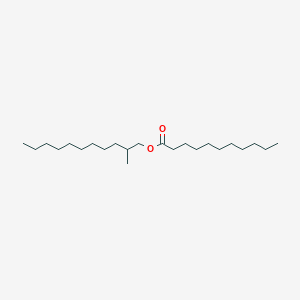
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
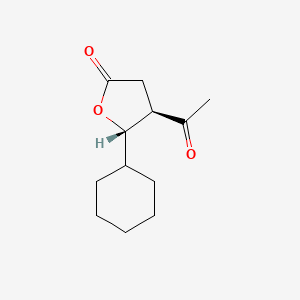
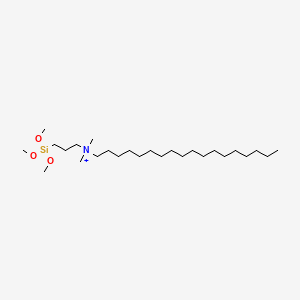
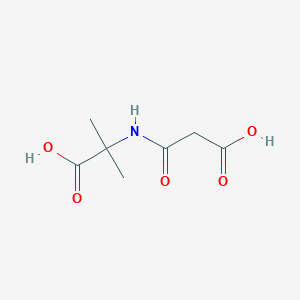

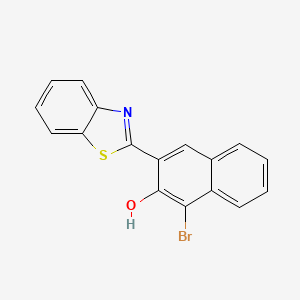
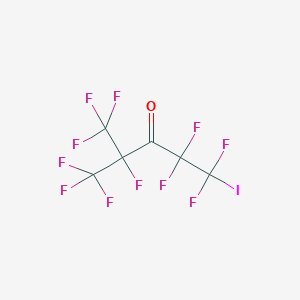


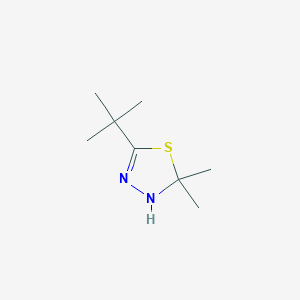
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
